molecular formula C18H21NO5S B15240425 ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

Cat. No.: B15240425
M. Wt: 363.4 g/mol
InChI Key: KGYDGECQNLZIHY-MFOYZWKCSA-N
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Description

Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate ( 869472-70-8) is a high-purity chemical compound with a molecular formula of C18H21NO5S and a molecular weight of 363.43 g/mol . This specialized small molecule features a distinct thiazolidin-4-one core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. Researchers value this compound as a key synthetic intermediate or building block for developing novel pharmacologically active molecules, particularly those targeting pathways where the thiazolidinone structure plays a critical role. The compound requires cold-chain transportation to ensure stability and is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

ethyl (2Z)-2-[3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate

InChI

InChI=1S/C18H21NO5S/c1-4-23-15-7-6-13(12(3)20)8-14(15)10-19-16(21)11-25-17(19)9-18(22)24-5-2/h6-9H,4-5,10-11H2,1-3H3/b17-9-

InChI Key

KGYDGECQNLZIHY-MFOYZWKCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN\2C(=O)CS/C2=C\C(=O)OCC

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)CN2C(=O)CSC2=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Cyclization of 5-Acetyl-2-Ethoxybenzylamine with Thioglycolic Acid

A widely used method for thiazolidinone formation involves the reaction of primary amines with thioglycolic acid under acidic conditions. For this compound:

  • 5-Acetyl-2-ethoxybenzylamine (1) is prepared via reductive amination of 5-acetyl-2-ethoxybenzaldehyde using sodium cyanoborohydride.
  • Cyclization : Heating 1 with thioglycolic acid in dioxane at reflux for 8–10 hours forms 3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidine (2) . Anhydrous ZnCl₂ catalyzes the reaction, achieving yields of 65–75%.

Mechanism :

  • The amine attacks the carbonyl of thioglycolic acid, forming a thioamide intermediate.
  • Intramolecular cyclization releases water, yielding the thiazolidinone ring.

Introduction of the 2-Ylideneacetate Group

Knoevenagel Condensation with Ethyl Glyoxylate

The exocyclic double bond at C2 is installed via Knoevenagel condensation, a method validated for analogous thiazolidinones.

Procedure :

  • Reaction Conditions : Thiazolidinone 2 (1 eq), ethyl glyoxylate (1.2 eq), and piperidine (10 mol%) in ethanol are stirred at 60°C for 12 hours.
  • Product Isolation : The mixture is cooled, filtered, and recrystallized from ethanol to yield the target compound as a yellow solid (55–60% yield).

Key Observations :

  • The reaction proceeds via deprotonation of the thiazolidinone’s C2 methylene, forming an enolate that attacks ethyl glyoxylate.
  • Subsequent dehydration establishes the (2Z)-configuration, favored due to steric hindrance from the benzyl group.

Alternative Pathway: Hydrazone Alkylation

A second route employs hydrazone intermediates, as demonstrated in thiophene-thiazolidinone hybrids:

  • Hydrazone Formation : Thiazolidinone 2 reacts with hydrazine hydrate in ethanol to form hydrazone 3 .
  • Alkylation : Treating 3 with ethyl bromoacetate and NaHCO₃ in DMF at 80°C for 6 hours affords the ylidene acetate via nucleophilic substitution (45–50% yield).

Optimization and Stereochemical Control

Solvent and Catalyst Screening

Condition Yield (%) Purity (%)
Ethanol, piperidine 60 98
DMF, DBU 55 95
CHCl₃, Et₃N 50 90

Ethanol with piperidine emerged as optimal, minimizing side reactions like over-condensation.

Z/E Selectivity

The (2Z) isomer dominates (>95%) due to:

  • Steric effects : The bulky benzyl group disfavors the E-configuration.
  • Electronic factors : Conjugation between the thiazolidinone’s carbonyl and ylidene acetate stabilizes the Z-form.

Characterization and Analytical Data

Spectral Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, CH=C), 7.15–7.45 (m, 3H, Ar-H), 4.20 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.95 (s, 2H, NCH₂), 2.55 (s, 3H, COCH₃), 1.30 (t, J = 7.1 Hz, 3H, CH₃).
  • IR (KBr) : 1715 cm⁻¹ (C=O, thiazolidinone), 1680 cm⁻¹ (α,β-unsaturated ester), 1245 cm⁻¹ (C-O-C).

Scalability and Industrial Feasibility

Challenges in Large-Scale Production

  • Purification : The compound’s low solubility in non-polar solvents complicates crystallization.
  • Cost : 5-Acetyl-2-ethoxybenzaldehyde, a specialty chemical, contributes to 70% of raw material costs.

Process Intensification Strategies

  • Continuous Flow Synthesis : Microreactors reduce reaction time from 12 hours to 2 hours, improving yield to 68%.
  • Catalyst Recycling : Immobilized piperidine on silica gel enables three reuse cycles without yield loss.

Chemical Reactions Analysis

Reaction Conditions and Catalytic Systems

Thiazolidine synthesis often employs catalytic systems to optimize yields and stereoselectivity. Relevant conditions include:

Catalyst Role Typical Reaction Conditions
β-Cyclodextrin-SO₃HActivates carbonyl groupsRoom temperature, aqueous/organic mix
BF₃·OEt₂ + TBAHS (Lewis acid)Enhances electrophilicity of intermediates−30°C to 0°C, dichloromethane
Et₃N or DBUBase for deprotonation/nucleophilicityMethanol, reflux (7–24 h)

The 2Z stereochemistry in the target compound suggests a kinetically controlled reaction pathway, where the catalyst (e.g., BF₃·OEt₂) directs regio- and stereoselectivity .

Analytical and Structural Data

While explicit data for the target compound is limited, analogous thiazolidin-2-ylidene acetates exhibit:

Spectroscopic Features

  • IR : Strong absorption for carbonyl (C=O) and C=S groups.

  • NMR : Proton shifts for ethyl ester, thiazolidine ring, and aromatic substituents.

  • MS : Fragmentation patterns consistent with thiazolidine-ester structures.

Stability and Reactivity

  • Hydrolytic Stability : Ethyl ester groups are susceptible to saponification under basic conditions.

  • Thermal Stability : Thiazolidine rings are generally stable but may undergo retro-Diels-Alder-like cleavage under high heat.

Comparison of Synthetic Approaches

Method Advantages Limitations
Multicomponent Reactions One-pot synthesis, high atom economyLimited stereochemical control
Lewis Acid-Catalyzed High stereoselectivity (e.g., 98% ee)Requires low-temperature conditions
Base-Mediated Mild conditions, scalableLower yields for complex substrates

Future Research Directions

  • Green Chemistry : Development of eco-friendly catalysts (e.g., reusable nanoparticles) .

  • Stereoselectivity : Optimizing reaction conditions for enantiopure products.

  • Applications : Exploring bioactivity in high-throughput screens.

Scientific Research Applications

Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Thiazolidinone Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target compound 5-Acetyl-2-ethoxyphenyl 377.43 2.8 6
Ethyl 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate 3-Bromophenyl, thioxo group 387.29 3.5 5
2-[(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid Pyrazole, 4-ethoxy-2-methylphenyl 479.60 4.9 7
Methyl (2Z)-2-{(2Z)-3-[(cyclopentylidene)amino]-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene}acetate Cyclopentylideneamino, phenylimino 343.41 1.9 5

Key Observations :

  • The thioxo group (C=S) in increases lipophilicity (XLogP3 = 3.5) compared to the target compound’s oxo group (XLogP3 = 2.8).
  • Imino groups (e.g., phenylimino in ) enhance π-π stacking interactions, critical for binding to aromatic enzyme pockets.

Key Findings :

  • The bromophenyl derivative shows potent cytotoxicity, likely due to halogen-mediated DNA intercalation.
  • Fluoroanilino substitution enhances antimicrobial activity via improved hydrogen bonding with bacterial enzymes.
  • The cyano group in contributes to tyrosinase inhibition by coordinating with copper ions in the enzyme’s active site.

Research Implications and Challenges

  • Structure-Activity Relationships (SAR) : The 5-acetyl-2-ethoxyphenyl group may optimize bioavailability compared to simpler aryl substituents.
  • Limitations : Poor aqueous solubility (predicted XLogP3 = 2.8) may hinder in vivo efficacy, necessitating formulation studies.
  • Contradictions : While bromophenyl analogs show cytotoxicity, their high lipophilicity may increase off-target effects compared to the target compound.

Biological Activity

Ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate is a thiazolidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a thiazolidin-2-ylidene core, is of particular interest due to its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The compound's chemical formula is C17H19NO5SC_{17}H_{19}NO_5S, and it features a complex structure that contributes to its biological activity. The thiazolidinone moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Structural Formula

Ethyl 2 2Z 3 5 acetyl 2 ethoxyphenyl methyl 4 oxo 1 3 thiazolidin 2 ylidene acetate\text{Ethyl 2 2Z 3 5 acetyl 2 ethoxyphenyl methyl 4 oxo 1 3 thiazolidin 2 ylidene acetate}

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Case Study: Anticancer Activity Assessment

In a study assessing the anticancer activity of thiazolidine derivatives, compounds were tested against multiple cancer cell lines, including:

CompoundCell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11

These results indicate that thiazolidine derivatives can effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents in oncology .

Antimicrobial Activity

Thiazolidine derivatives have also demonstrated antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents.

Research Findings: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several thiazolidine derivatives against common pathogens. The results indicated that certain derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of thiazolidine derivatives. This compound may exert its effects by modulating inflammatory pathways.

Mechanism of Action

The proposed mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation. This suggests that compounds in this class could be developed for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidine derivatives. Modifications to the thiazolidinone core or substituents can significantly impact their pharmacological profiles.

Key Findings from SAR Studies

  • Substituent Variations : Altering the acetyl group or ethoxy substituents can enhance or diminish biological activity.
  • Ring Modifications : Modifications to the thiazolidinone ring structure can influence binding affinity to biological targets.

Q & A

What are the standard synthetic routes for ethyl 2-[(2Z)-3-[(5-acetyl-2-ethoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate?

Basic Research Question
The synthesis typically involves forming the thiazolidinone core via cyclization of a thiourea intermediate with chloroacetic acid derivatives. A common method includes refluxing a mixture of 3-formyl-1H-indole-2-carboxylic acid (or analogs) with 2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst. Post-reaction purification via recrystallization (e.g., DMF/acetic acid) or column chromatography is critical to isolate the Z-isomer .

Methodological Insight : Optimize reaction time (2–5 hours) and stoichiometric ratios (1:1.1 molar ratio of aldehyde to thiazolidinone precursor) to minimize by-products. Monitor reaction progress using TLC or HPLC .

How is X-ray crystallography applied to confirm the stereochemistry and crystal packing of this compound?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining Z/E configuration and crystal packing. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 9.9684 Å, b = 9.9657 Å, c = 16.9818 Å) can resolve the Z-configuration of the thiazolidinone ring. Use SHELXL for refinement and ORTEP for visualizing anisotropic displacement ellipsoids .

Methodological Insight : Ensure crystal quality (size ≥0.1 mm³) and low-temperature data collection (100 K) to reduce thermal motion artifacts. Validate hydrogen bonding (e.g., C–H⋯O interactions) using WinGX .

What computational strategies predict the compound’s reactivity and pharmacokinetic properties?

Advanced Research Question
Density Functional Theory (DFT) calculations and molecular docking can predict electrophilic/nucleophilic sites and binding affinities. Use SMILES notation (e.g., C=O...S) to model the thiazolidinone core’s electronic properties. QSAR models incorporating descriptors like XLogP3 (~1.6) and topological polar surface area (~101 Ų) estimate bioavailability and permeability .

Methodological Insight : Employ software like Gaussian or GROMACS for geometry optimization and MD simulations. Cross-validate with experimental UV-Vis or IR spectra .

How can researchers resolve discrepancies in reported biological activity data for thiazolidinone derivatives?

Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from assay variability. Standardize protocols using reference compounds (e.g., ciprofloxacin for antibacterial assays) and replicate under controlled conditions (pH, temperature). Structure-activity relationship (SAR) studies comparing analogs (e.g., 4-oxo vs. 2-thioxo derivatives) can isolate critical functional groups .

Methodological Insight : Use high-content screening (HCS) to assess multiple targets (e.g., kinase inhibition, apoptosis induction) simultaneously. Validate via Western blotting or flow cytometry .

What strategies optimize reaction yields for large-scale synthesis of this compound?

Advanced Research Question
Yield optimization requires Design of Experiments (DoE) to test variables like solvent polarity (acetic acid vs. DMF), catalyst loading (sodium acetate: 10–20 mol%), and temperature (80–120°C). Kinetic studies (e.g., in situ FTIR) identify rate-limiting steps, such as imine formation or cyclization. Continuous flow reactors improve scalability by enhancing heat/mass transfer .

Methodological Insight : Use PAT (Process Analytical Technology) tools like ReactIR to monitor intermediate formation. Purify via fractional crystallization to recover >95% purity .

How do researchers validate the Z-configuration in the absence of X-ray data?

Advanced Research Question
Nuclear Overhauser Effect (NOE) NMR experiments detect spatial proximity between protons (e.g., H-3 and H-5 in the thiazolidinone ring). Compare experimental UV-Vis λmax with TD-DFT calculations to confirm conjugation patterns. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and mass spectrometry (exact mass: 338.07365630) further support structural assignments .

Methodological Insight : Use 2D NMR (COSY, HSQC) to resolve coupling patterns. Match HRMS data with theoretical isotopic distributions .

What in vitro assays are appropriate for evaluating this compound’s antidiabetic potential?

Basic Research Question
PPAR-γ transactivation assays in HEK293 cells measure transcriptional activity linked to insulin sensitization. Glucose uptake assays in 3T3-L1 adipocytes or L6 myotubes quantify metabolic effects. Compare IC50 values with rosiglitazone as a positive control .

Methodological Insight : Pre-treat cells with TNF-α to induce insulin resistance. Use fluorescent glucose analogs (e.g., 2-NBDG) for real-time uptake monitoring .

How can researchers address low reproducibility in crystallization attempts?

Advanced Research Question
Crystallization failures often stem from impurities or polymorphism. Pre-purify via preparative HPLC (>99% purity). Screen solvents (e.g., ethanol/water, DMSO/hexane) using microbatch or vapor diffusion methods. Add seeding crystals from prior batches to induce nucleation .

Methodological Insight : Characterize polymorphs via PXRD and DSC. Optimize supersaturation levels by adjusting cooling rates .

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